Quantified Lipophilicity Increase: Methyl Ester vs. Parent Gabapentin Acid
The conversion of Gabapentin's carboxylic acid to a methyl ester significantly increases lipophilicity, a key driver for enhanced passive membrane permeability. While Gabapentin has a reported LogP of 1.19 , the methyl ester (CAS 138799-98-1) exhibits a substantially higher LogP of approximately 2.8 . This represents a >1.5 log unit increase, which in drug design principles correlates with a significant improvement in passive diffusion across lipid bilayers, thereby altering its absorption profile compared to the parent drug [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: ~2.8 |
| Comparator Or Baseline | Gabapentin (LogP: 1.19) |
| Quantified Difference | ΔLogP > 1.5 (Target compound is more lipophilic) |
| Conditions | ACD/LogP predicted values, standard computational prediction model |
Why This Matters
This quantifiable difference in lipophilicity provides a scientific rationale for selecting the methyl ester over Gabapentin for applications requiring enhanced membrane permeability, such as in vitro cell-based assays or in the design of orally bioavailable prodrugs.
- [1] Lipinski CA, et al. (2001). 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
